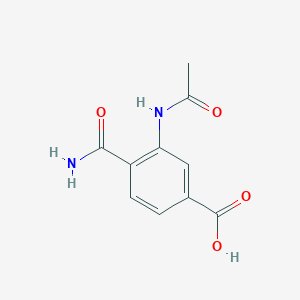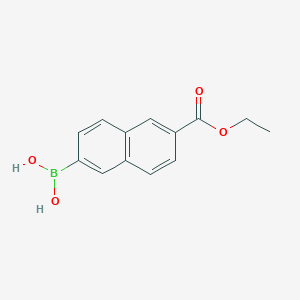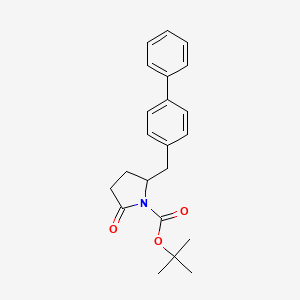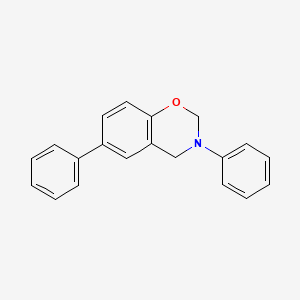![molecular formula C24H21NO5 B13924300 (2R)-2-[amino-(2-hydroxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B13924300.png)
(2R)-2-[amino-(2-hydroxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-®-3-Amino-3-(2-hydroxyphenyl)-propionic acid is a compound used primarily in the field of peptide synthesis. It is a derivative of phenylalanine, an amino acid, and is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is particularly valuable in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-Amino-3-(2-hydroxyphenyl)-propionic acid typically involves the protection of the amino group of ®-3-Amino-3-(2-hydroxyphenyl)-propionic acid with the Fmoc group. This is achieved through a reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of solid-phase synthesis techniques allows for efficient production and easy purification of the final product .
化学反应分析
Types of Reactions
Fmoc-®-3-Amino-3-(2-hydroxyphenyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
Chemistry
In chemistry, Fmoc-®-3-Amino-3-(2-hydroxyphenyl)-propionic acid is used in the synthesis of peptides and proteins. Its Fmoc protecting group is stable under acidic conditions but can be removed under basic conditions, making it ideal for stepwise peptide synthesis .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a building block for the synthesis of peptides that can mimic natural proteins .
Medicine
In medicine, peptides synthesized using Fmoc-®-3-Amino-3-(2-hydroxyphenyl)-propionic acid are used in drug development. These peptides can act as therapeutic agents or as diagnostic tools in various diseases .
Industry
Industrially, this compound is used in the production of peptide-based materials and coatings. It is also used in the development of biosensors and other analytical tools .
作用机制
The mechanism of action of Fmoc-®-3-Amino-3-(2-hydroxyphenyl)-propionic acid involves its incorporation into peptides during synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions .
相似化合物的比较
Similar Compounds
Fmoc-Phenylalanine: Similar in structure but lacks the hydroxyl group on the phenyl ring.
Fmoc-Tyrosine: Contains an additional hydroxyl group on the phenyl ring.
Fmoc-Serine: Contains a hydroxyl group on the side chain but lacks the aromatic ring.
Uniqueness
Fmoc-®-3-Amino-3-(2-hydroxyphenyl)-propionic acid is unique due to the presence of both an aromatic ring and a hydroxyl group on the side chain. This combination allows for unique interactions and properties in peptide synthesis, making it a valuable tool in both research and industrial applications .
属性
分子式 |
C24H21NO5 |
|---|---|
分子量 |
403.4 g/mol |
IUPAC 名称 |
(2R)-2-[amino-(2-hydroxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid |
InChI |
InChI=1S/C24H21NO5/c25-22(18-11-5-6-12-20(18)26)21(23(27)28)24(29)30-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19,21-22,26H,13,25H2,(H,27,28)/t21-,22?/m1/s1 |
InChI 键 |
CHPHGDPFXZYAMZ-ZMFCMNQTSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@H](C(C4=CC=CC=C4O)N)C(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C(C4=CC=CC=C4O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,4'-Dimethyl[1,1'-biphenyl]-3-amine](/img/structure/B13924219.png)


![1-Oxa-6-azaspiro[4.4]nonane](/img/structure/B13924245.png)

![5-Tert-butoxycarbonyl-6-methyl-1,4,6,7-tetrahydropyrazolo [4,3-c]pyridine-3-carboxylic acid](/img/structure/B13924254.png)



![2-Methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B13924270.png)


![Benzoic acid,5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]-,ethyl ester](/img/structure/B13924286.png)

